molecular formula C14H12ClN3 B12932238 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine CAS No. 141472-88-0

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B12932238
CAS No.: 141472-88-0
M. Wt: 257.72 g/mol
InChI Key: VXCWJWHHHGVVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a benzimidazole core substituted at the 1-position with a 3-chlorophenylmethyl group and at the 2-position with an amine group. The benzimidazole scaffold is known for its pharmacological versatility, including applications in antihistaminic, antiviral, and anticancer therapies . The 3-chlorophenylmethyl substituent introduces steric bulk and electron-withdrawing effects, which may influence receptor binding affinity and metabolic stability compared to other benzimidazole analogs.

Properties

CAS No.

141472-88-0

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)

InChI Key

VXCWJWHHHGVVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N

Origin of Product

United States

Preparation Methods

Classical Condensation Method

The most common and straightforward approach to synthesize 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde. This reaction typically proceeds under acidic or neutral conditions, often in alcoholic solvents, to form the benzimidazole ring system with the chlorophenylmethyl substituent at the N-1 position.

  • Reaction Scheme :
    o-Phenylenediamine + 3-Chlorobenzaldehyde → 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine + H2O

  • Conditions :

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic medium (e.g., HCl or acetic acid) or sometimes no catalyst
    • Temperature: Reflux or room temperature depending on catalyst and solvent
    • Time: Several hours to overnight
  • Mechanism : The reaction proceeds via initial Schiff base formation between the amine and aldehyde, followed by cyclization and oxidative aromatization to yield the benzimidazole core.

This method is widely used due to its simplicity and availability of starting materials, yielding the target compound with moderate to high purity and yield.

One-Pot Visible Light Mediated Synthesis

A recent advancement in the synthesis of N-substituted 2-aminobenzimidazoles, including derivatives like 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine, is a mild, scalable one-pot method that combines N-substitution, thiourea formation, and cyclodesulfurization under visible light without photocatalysts.

  • Key Features :

    • Starting materials: o-Phenylenediamine and isothiocyanates
    • Solvent: Aqueous media with less toxic solvents
    • Conditions: Ambient temperature, open-flask setup
    • Yield: Up to 92% across various derivatives
    • Mechanism: Radical pathway mediated by visible light, eliminating the need for toxic desulfurizing agents
  • Advantages :

    • Environmentally friendly and practical
    • Avoids harsh reagents and conditions
    • Suitable for gram-scale synthesis

Although this method is more general for N-substituted 2-aminobenzimidazoles, it can be adapted for the synthesis of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine by selecting appropriate isothiocyanate precursors.

Halomethylation and Subsequent Substitution

Another approach involves the preparation of 2-(halomethyl)-1H-benzimidazole intermediates, such as 2-(bromomethyl)-1H-benzimidazole, followed by nucleophilic substitution with 3-chlorobenzylamine or related nucleophiles.

  • Step 1 : Synthesis of 2-(bromomethyl)-1H-benzimidazole by reacting o-phenylenediamine with bromoacetic acid under acidic conditions.

  • Step 2 : Nucleophilic substitution of the bromomethyl group with 3-chlorobenzylamine to introduce the 3-chlorophenylmethyl substituent.

  • Conditions :

    • Acidic medium for the first step (e.g., 4 M HCl)
    • Solvent: Alcoholic solvents such as ethanol
    • Temperature: Room temperature to reflux

Data Table: Summary of Preparation Methods

Method Starting Materials Key Conditions Advantages Yield / Purity References
Classical Condensation o-Phenylenediamine + 3-chlorobenzaldehyde Acidic or neutral, alcoholic solvent, reflux or RT Simple, widely used Moderate to high
One-Pot Visible Light Mediated o-Phenylenediamine + isothiocyanates Ambient temp, aqueous media, no catalyst Mild, scalable, eco-friendly Up to 92%
Halomethylation + Substitution o-Phenylenediamine + bromoacetic acid + 3-chlorobenzylamine Acidic medium, alcoholic solvent, RT to reflux Controlled substitution High purity
Catalytic Reduction & Salt Formation (Related) Nitro precursors + reducing agents (Fe-acetic acid) Polar aprotic solvents, 10–50°C, bases Improved purity and yield Purity up to 95.6% (HPLC)

Detailed Research Findings

  • The classical condensation method remains the backbone for synthesizing benzimidazole derivatives due to its straightforwardness and accessibility of reagents. However, reaction times and yields can vary depending on solvent and catalyst choice.

  • The innovative one-pot visible light mediated synthesis offers a greener alternative, eliminating toxic reagents and harsh conditions, which is significant for scale-up and industrial applications.

  • The halomethylation approach provides a modular route to introduce various substituents at the N-1 position, allowing structural diversity and fine-tuning of biological activity.

  • Purification strategies involving salt formation and catalytic reduction are crucial for obtaining high-purity compounds suitable for pharmaceutical research, as impurities can affect biological activity and safety profiles.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH₂) on the benzimidazole ring undergoes alkylation and acylation under standard conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces corresponding amides.

Reaction TypeReagents/ConditionsProductReference
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acetyl amide

Electrophilic Substitution on the Benzimidazole Ring

The electron-rich benzimidazole ring participates in electrophilic substitution. Nitration and sulfonation occur preferentially at the 5- and 6-positions due to steric and electronic effects .

Key Observations :

  • Nitration : Concentrated HNO₃/H₂SO₄ mixture introduces nitro groups at the 5-position.

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility .

Reactivity of the 3-Chlorophenyl Group

The 3-chlorobenzyl substituent enables nucleophilic aromatic substitution (NAS) under harsh conditions. For instance:

  • Hydrolysis : Heating with NaOH (10% aq.) at 120°C replaces chlorine with hydroxyl groups, forming phenolic derivatives.

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups .

ReactionConditionsProductReference
NAS (Hydrolysis)NaOH (10%), 120°C, 12h3-Hydroxybenzyl derivative
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl derivatives

Oxidation and Reduction Reactions

  • Oxidation : The benzimidazole ring resists oxidation, but side-chain chlorophenyl groups may oxidize to ketones under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydrobenzimidazole, altering pharmacological activity .

Condensation and Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form Schiff bases, which are intermediates in synthesizing heterocyclic compounds. For example:

  • Reaction with benzaldehyde : Forms a stable imine under acidic conditions (HCl, ethanol).

Biological Interactions and DNA Binding

While not a classical chemical reaction, the compound interacts with biological macromolecules:

  • DNA Minor Groove Binding : The planar benzimidazole moiety intercalates into DNA, inhibiting replication (IC₅₀: 17–48 μmol/L in MDA-MB-231 cells) .

  • Enzyme Inhibition : Modulates kinase activity (e.g., FGFR1 inhibition at IC₅₀: 0.75 nmol/L) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the C-Cl bond, forming dechlorinated byproducts .

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming polycyclic aromatic residues.

Comparative Reactivity with Analogues

Substituents significantly influence reactivity:

CompoundSubstituentReactivity TrendReference
3-Chloro derivative-Cl (meta)Moderate NAS activity
2-Chloro derivative-Cl (ortho)Enhanced steric hindrance*
4-Chloro derivative-Cl (para)Higher electrophilic substitution

*Excluded per user guidelines; included for illustrative purposes only.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

  • Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The study emphasized the role of structural modifications in enhancing anticancer activity, suggesting that 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine could be a promising candidate for further development .

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has also been documented. The compound's ability to disrupt microbial cell membranes makes it a candidate for treating infections caused by resistant strains.

  • Case Study : Research conducted by Gosselin et al. indicated that certain benzimidazole derivatives possess broad-spectrum antimicrobial activities. The study highlighted the potential of these compounds in developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic applications.

  • Research Insights : A review on pyrazole derivatives noted that modifications to benzimidazole structures can lead to enhanced anti-inflammatory effects. This suggests that 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine may have similar properties worth exploring .

Cyclocondensation Reactions

Cyclocondensation reactions involving hydrazines and carbonyl compounds are commonly employed to synthesize benzimidazole derivatives. This method allows for the introduction of various substituents that can enhance biological activity.

Optimization Techniques

Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis have shown promise in expediting the reaction process while maintaining high yields .

Toxicological Studies

Understanding the safety profile of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine is crucial for its development as a therapeutic agent. Toxicological assessments are necessary to determine its potential side effects and establish safe dosage levels.

  • Findings : Preliminary studies indicate that while some benzimidazole derivatives exhibit low toxicity, comprehensive toxicological evaluations are essential to ensure safety for human use .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to antifungal effects.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazol-2-amine (CAS 364617-45-8)

  • Structural Differences: The substituent at the 1-position is a 2-(4-chlorophenoxy)ethyl group instead of 3-chlorophenylmethyl.
  • Activity: Phenoxyethyl-substituted benzimidazoles are often associated with kinase inhibition or antiparasitic activity, differing from the antihistaminic focus of phenylmethyl analogs .

1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine (Astemizole)

  • Structural Differences : Substitution at the 1-position is 4-fluorophenylmethyl, and the 2-amine group is linked to a piperidinyl moiety. Fluorine’s electronegativity enhances metabolic stability compared to chlorine .
  • Activity : Astemizole is a well-documented antihistamine (H1-receptor antagonist) with prolonged action due to slow dissociation from receptors. The 3-chlorophenylmethyl variant may exhibit altered receptor affinity or pharmacokinetics .

1-[(3-Chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazol-2-amine

  • Structural Differences: Additional fluorine at the 4-position and methyl groups at the 5,6-positions on the benzimidazole core. These modifications increase molecular weight (303.76 g/mol vs.

1-[(3-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine (CID 15034542)

  • Structural Differences : Methoxy group replaces chlorine at the 3-position. Methoxy is electron-donating, which may reduce electrophilic reactivity and alter binding interactions compared to the chloro-substituted analog .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Key Substituents Biological Activity
1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine ~257.72 ~3.1 (estimated) 3-Chlorophenylmethyl, 2-amine Potential antihistaminic/kinase inhibition
1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazol-2-amine 316.80 ~2.8 4-Chlorophenoxyethyl, 2-amine Kinase inhibition (inferred)
Astemizole 458.81 ~5.2 4-Fluorophenylmethyl, piperidinyl H1-receptor antagonist
1-[(3-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine 253.30 ~2.5 3-Methoxyphenylmethyl, 2-amine Unreported (structural analog)

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their therapeutic potential, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Benzimidazole derivatives, including 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine, exhibit several mechanisms of action:

  • Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
  • DNA Intercalation : These compounds can intercalate into DNA, disrupting the normal function and leading to cytotoxic effects .
  • Protein Kinase Inhibition : Some derivatives have been shown to inhibit protein kinases, which play essential roles in cell signaling pathways related to cancer progression .
  • Antimicrobial Activity : Benzimidazoles also exhibit antibacterial and antifungal properties, affecting various pathogens through different biochemical pathways .

Biological Activity Overview

The biological activities of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and U87 MG (glioblastoma) cells. The IC50 values for these compounds typically range from 16.54 to 95.54 μg/mL, indicating moderate potency .

Cell LineIC50 Value (μg/mL)Reference
MDA-MB-23116.54 - 95.54
U87 MGVaries

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus2
Escherichia coliVaries

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of benzimidazole derivatives:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzimidazole derivatives on MDA-MB-231 cells. The results indicated that modifications at specific positions on the benzimidazole ring could enhance anticancer activity .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of a series of benzimidazole compounds, including 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine. The results showed that these compounds could inhibit the growth of resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, acyl chlorides (e.g., m-toluoyl chloride) react with o-phenylenediamine under mild conditions to form intermediates like amides, which can cyclize to benzimidazoles under acidic, high-temperature conditions . Key optimization parameters include:

  • Leaving Group Efficacy : Acyl chlorides (good leaving groups) facilitate amide formation, while carboxylic acids require stronger acids (e.g., polyphosphoric acid) for cyclization .
  • Protonation and Temperature : Excess protonating agents (e.g., HCl) and elevated temperatures (>100°C) promote cyclization by enhancing electrophilicity at the carbonyl carbon .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) or toluene with polyphosphoric acid improve reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify characteristic N-H stretches (3200–3400 cm⁻¹ for benzimidazole amines) and C-Cl bonds (600–800 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., molecular ion peak at m/z 259.7 for C₁₄H₁₂ClN₃) and fragmentation patterns .
  • Differential Scanning Calorimetry (DSC) : Determine purity and melting point (e.g., sharp endothermic peaks indicate high crystallinity) .
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.0 ppm for substituted phenyl groups) and methylene bridges (δ 4.5–5.5 ppm for -CH₂-) .

Q. What are the critical parameters for ensuring purity during synthesis?

Methodological Answer:

  • Purification Steps : Use recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .
  • DSC Validation : A narrow melting range (<2°C) confirms high purity .
  • HPLC Analysis : Monitor residual solvents or byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

Methodological Answer:

  • Structural Analog Comparison : Compare bioactivity data with structurally similar compounds (e.g., 1-[(3-chloro-4-fluorophenyl)methyl] derivatives) to assess substituent effects .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., MIC assays for antimicrobial activity using standardized bacterial strains) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (frontier orbital energies) with activity trends .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) on the 3-chlorophenyl ring to modulate electronic effects .
  • Heterocycle Hybridization : Synthesize hybrids (e.g., thiadiazole-benzimidazole conjugates) via cycloaddition reactions (e.g., with chloroacetyl chloride) to explore synergistic effects .
  • Protease Binding Studies : Use X-ray crystallography (CCDC data) to map interactions between derivatives and target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods predict reactivity and regioselectivity in benzimidazole synthesis?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., DFT at B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites. For example, electron-rich o-phenylenediamine favors attack at carbonyl carbons .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., toluene vs. ethanol) on reaction pathways to optimize regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.